molecular formula C15H17F4NO5S B2730651 Tert-butyl 8-fluoro-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1868105-64-9

Tert-butyl 8-fluoro-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2730651
CAS No.: 1868105-64-9
M. Wt: 399.36
InChI Key: MOOHGLGAKCDROI-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected tetrahydroisoquinoline derivative featuring a fluorine substituent at position 8 and a trifluoromethanesulfonyloxy (triflate) group at position 6. The triflate group serves as a superior leaving group in nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, while the fluorine enhances metabolic stability and lipophilicity . The tert-butyl ester protects the carboxylate functionality, facilitating synthetic manipulation .

Properties

IUPAC Name

tert-butyl 8-fluoro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO5S/c1-14(2,3)24-13(21)20-5-4-9-6-10(7-12(16)11(9)8-20)25-26(22,23)15(17,18)19/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHGLGAKCDROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868105-64-9
Record name tert-butyl 8-fluoro-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl 8-fluoro-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

  • Molecular Formula : C15H17F4NO5S
  • Molecular Weight : 399.36 g/mol
  • CAS Number : 1868105-64-9

The compound's biological activity is attributed to its structural features, particularly the presence of the trifluoromethanesulfonyloxy group and the fluorine atom. These modifications enhance its reactivity and interaction with biological targets, potentially influencing various signaling pathways.

Anticancer Activity

Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and inhibition of proliferation pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Neuroprotective Effects

Some tetrahydroisoquinoline derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting antioxidant properties. This suggests that this compound may also have applications in treating neurodegenerative diseases.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study on related compounds demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In vitro assays showed that tetrahydroisoquinoline derivatives could reduce cell viability in MCF-7 breast cancer cells by over 50% at a concentration of 20 µM after 48 hours.
  • Neuroprotective Studies : Compounds with similar structures were found to decrease oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Activity Type Effect Observed Concentration Tested
AntimicrobialInhibition of S. aureus10 µg/mL
AnticancerReduced MCF-7 viability20 µM
NeuroprotectionDecreased oxidative stressNot specified

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Position 6 Substituents
  • Trifluoromethanesulfonyloxy (Target Compound) : This group’s strong electron-withdrawing nature and leaving-group ability distinguish it from carbamoyl (e.g., 10b , 10c in ) or tetrazolyl (e.g., 12a–c in ) substituents. Triflates enable efficient Pd-catalyzed cross-couplings, whereas carbamoyl or tetrazolyl groups are inert in such reactions .
  • Bromo (): Bromo-substituted analogs (e.g., tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) are less reactive than triflates in Suzuki-Miyaura couplings, requiring harsher conditions .
b. Position 8 Substituents
  • Fluoro (Target Compound): Fluorination improves metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 7-hydroxy-6-tetrazolyl derivatives in ). Fluorine’s electronegativity also modulates the electronic environment of the aromatic ring, influencing reactivity .
  • Hydroxy () : Hydroxyl-containing derivatives (e.g., 22 , 23 ) require protection (e.g., benzyloxy) during synthesis, adding steps compared to the pre-fluorinated target compound .
b. Analogous Compounds
  • Carbamoyl/Oxazole Derivatives () : Synthesized via LiAlH4 reduction or alkylation with chloromethyl methyl ether. Yields range from 67–76%, lower than triflate derivatives due to intermediate instability .
  • Tetrazolyl Derivatives () : Require tin azide-mediated cyclization (e.g., 12a–c ), introducing toxicity concerns absent in the target compound’s Pd-catalyzed route .

Physicochemical and Spectroscopic Properties

Compound 1H-NMR δ (ppm) Key Functional Groups
Target Compound () 1.49 (9H, s, tert-butyl) 8-F, 6-OSO2CF3
tert-Butyl 6-Carbamoyl-7-oxazolyl (10b) 1.49 (9H, s), 6.91 (1H, s, aromatic) 6-CONH2, 7-oxazolylmethoxy
tert-Butyl 6-Tetrazolyl (12b) 1.51 (9H, s), 8.18 (1H, s, tetrazole) 6-Tetrazol-5-yl, 7-oxazolylmethoxy
  • Triflate vs. Bromo : Triflates exhibit distinct 19F-NMR signals (δ ~-70 ppm for CF3) absent in bromo analogs.
  • Fluorine Impact: The 8-fluoro substituent deshields adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .

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